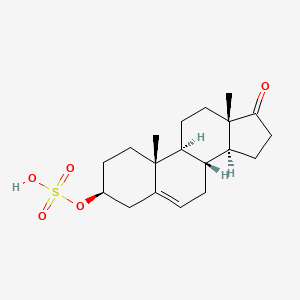

Sulfate de déhydroépiandrostérone

Vue d'ensemble

Description

Le sulfate de prastérone, également connu sous le nom de sulfate de déhydroépiandrostérone, est un stéroïde androgène naturel. Il s'agit de l'ester sulfurique C3β de la prastérone (déhydroépiandrostérone) et il agit comme une prohormone de la déhydroépiandrostérone et, par extension, des androgènes et des œstrogènes. Le sulfate de prastérone est connu pour son activité de neurostéroïde et est utilisé médicalement dans divers pays pour induire le travail en cas de maturation et de dilatation insuffisantes du col de l'utérus pendant l'accouchement .

Applications De Recherche Scientifique

Prasterone sulfate has a wide range of scientific research applications:

Chemistry: It is used as a precursor in the synthesis of various steroidal compounds.

Biology: Prasterone sulfate is studied for its role in the regulation of various physiological processes, including immune response and metabolism.

Medicine: It is investigated for its potential therapeutic effects in conditions such as systemic lupus erythematosus, osteoporosis, and adrenal insufficiency. It is also used in hormone replacement therapy and as a labor inducer.

Mécanisme D'action

Target of Action

Dehydroepiandrosterone sulfate (DHEA-S) is an endogenous androstane steroid produced by the adrenal cortex . It is a metabolite of dehydroepiandrosterone (DHEA) and circulates in far greater relative concentrations than DHEA . It retains activity as a neurosteroid and neurotrophin . It has been found to act as a positive allosteric modulator of the NMDA receptor, negative allosteric modulator of the GABA A and glycine receptors, and weak agonist of the sigma-1 receptor . In addition, DHEA-S has been found to directly bind to and activate the TrkA and p75 NTR – receptors of neurotrophins like nerve growth factor (NGF) and brain-derived neurotrophic factor (BDNF) .

Biochemical Pathways

DHEA-S is produced mainly from the zona reticularis of the adrenal cortex via the classical biosynthetic pathway of pregnenolone, which is derived from plasma low-density lipoprotein and 17α-hydroxypregnenolone (17α-OHPreg), while the rest are produced from the brain and ovarian theca cells in women in response to adrenocorticotropic hormone (ACTH) . It is produced by the addition of a sulfate group to dehydroepiandrosterone (DHEA), catalyzed by the sulfotransferase enzymes, SULT1A1 and SULT1E1, which also produce estrone sulfate from estrone .

Pharmacokinetics

It is known that DHEA-S circulates in the blood, mainly attached to sulfur, which prevents the hormone from being broken down . Plasma DHEA-S levels in adult men and women are 100-500 times higher than those of testosterone and 1000-10000 times higher than those of estradiol .

Result of Action

DHEA-S has been shown to be potent modulators of neural function, including neurogenesis, neuronal growth and differentiation, and neuroprotection . Animal studies suggest neuroprotective functions for DHEA and DHEAS through reduction of glutamate-induced excitotoxicity . Reduced myelin loss and reactive gliosis after spinal cord injury by DHEA treatment also suggest a role for DHEA in the treatment of white matter pathologies such as multiple sclerosis .

Action Environment

The action of DHEA-S can be influenced by environmental factors. For example, filamentous fungi isolated from soil and air have been shown to transform DHEA into interesting derivatives . .

Analyse Biochimique

Biochemical Properties

Dehydroepiandrosterone sulfate has been shown to be a potent modulator of neural function, including neurogenesis, neuronal growth and differentiation, and neuroprotection . It acts as a positive allosteric modulator of the NMDA receptor, negative allosteric modulator of the GABA A and glycine receptors, and weak agonist of the sigma-1 receptor . In addition, Dehydroepiandrosterone sulfate has been found to directly bind to and activate the TrkA and p75 NTR – receptors of neurotrophins like nerve growth factor (NGF) and brain-derived neurotrophic factor (BDNF) – with high affinity .

Cellular Effects

Dehydroepiandrosterone sulfate has been associated with a variety of cellular effects. It has been found to act as a neurosteroid and neurotrophin, modulating neural function, including neurogenesis, neuronal growth and differentiation, and neuroprotection . It has also been associated with the modulation of cardiovascular signaling pathways and exerting an anti-inflammatory, vasorelaxant, and anti-remodeling effect .

Molecular Mechanism

Dehydroepiandrosterone sulfate exerts its effects at the molecular level through various mechanisms. It acts as a positive allosteric modulator of the NMDA receptor, negative allosteric modulator of the GABA A and glycine receptors, and weak agonist of the sigma-1 receptor . Additionally, it directly binds to and activates the TrkA and p75 NTR – receptors of neurotrophins like nerve growth factor (NGF) and brain-derived neurotrophic factor (BDNF) – with high affinity .

Temporal Effects in Laboratory Settings

Dehydroepiandrosterone sulfate is cleared very slowly from the circulation with a half-life of 13.7 hours and a metabolic clearance rate of 15.5 l/day . This slow metabolism is due, largely, to its strong binding to serum albumin, and its renal tubular reabsorption .

Dosage Effects in Animal Models

In animal studies, Dehydroepiandrosterone sulfate has shown neuroprotective functions through the reduction of glutamate-induced excitotoxicity . Reduced myelin loss and reactive gliosis after spinal cord injury by Dehydroepiandrosterone sulfate treatment also suggest a role for Dehydroepiandrosterone sulfate in the treatment of white matter pathologies such as multiple sclerosis .

Metabolic Pathways

Dehydroepiandrosterone sulfate is synthesized from cholesterol via two cytochrome P450 enzymes. Cholesterol is converted to pregnenolone by the enzyme P450 scc (side chain cleavage); then another enzyme, CYP17A1, converts pregnenolone to 17α-Hydroxypregnenolone and then to Dehydroepiandrosterone sulfate .

Transport and Distribution

Dehydroepiandrosterone sulfate is shuttled through the cell membrane by various uptake and efflux transporters, such as sodium-coupled cotransporters Na+/taurocholate co-transporting polypeptide (NTCP), sodium-dependent organic anion transporter (SOAT), and breast cancer-resistance protein (BCRP) .

Subcellular Localization

Dehydroepiandrosterone sulfate is primarily produced in the zona reticularis of the adrenal cortex under the control of adrenocorticotropic hormone (ACTH) . It is also produced in smaller amounts by the testes and ovaries .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : Le sulfate de prastérone peut être synthétisé par la sulfation de la prastérone. La réaction implique généralement l'utilisation d'agents sulfatants tels que le complexe de trioxyde de soufre-pyridine ou l'acide chlorosulfonique. Les conditions de réaction nécessitent souvent des solvants anhydres et des températures contrôlées pour assurer la sulfation sélective en position C3β.

Méthodes de Production Industrielle : Dans les milieux industriels, le sulfate de prastérone est produit par une sulfation à grande échelle de la prastérone en utilisant du trioxyde de soufre ou de l'acide chlorosulfonique en présence d'un solvant approprié. Le mélange réactionnel est ensuite purifié par cristallisation ou chromatographie pour obtenir le produit final avec une pureté élevée .

Analyse Des Réactions Chimiques

Types de Réactions : Le sulfate de prastérone subit diverses réactions chimiques, notamment :

Hydrolyse : Le sulfate de prastérone peut être hydrolysé en prastérone et en acide sulfurique en conditions acides ou enzymatiques.

Oxydation : Il peut être oxydé pour former du sulfate de 7-céto-déhydroépiandrostérone.

Réduction : Les réactions de réduction peuvent convertir le sulfate de prastérone en sulfate d'androsténediol.

Réactifs et Conditions Courants :

Hydrolyse : Conditions acides ou enzymes spécifiques.

Oxydation : Agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.

Réduction : Agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Produits Principaux :

Hydrolyse : Prastérone et acide sulfurique.

Oxydation : Sulfate de 7-céto-déhydroépiandrostérone.

Réduction : Sulfate d'androsténediol.

4. Applications de la Recherche Scientifique

Le sulfate de prastérone a un large éventail d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme précurseur dans la synthèse de divers composés stéroïdiens.

Biologie : Le sulfate de prastérone est étudié pour son rôle dans la régulation de divers processus physiologiques, notamment la réponse immunitaire et le métabolisme.

Médecine : Il est étudié pour ses effets thérapeutiques potentiels dans des affections telles que le lupus érythémateux disséminé, l'ostéoporose et l'insuffisance surrénalienne. Il est également utilisé dans le traitement hormonal substitutif et comme inducteur du travail.

5. Mécanisme d'Action

Le sulfate de prastérone exerce ses effets principalement par sa conversion en déhydroépiandrostérone, qui peut ensuite être convertie en androgènes et en œstrogènes. Ces hormones interagissent avec leurs récepteurs respectifs pour réguler divers processus physiologiques. Le sulfate de prastérone a également sa propre activité de neurostéroïde, modulant les récepteurs des neurotransmetteurs et influençant la fonction cérébrale. Les cibles moléculaires et les voies impliquées comprennent les récepteurs des androgènes, les récepteurs des œstrogènes et diverses enzymes impliquées dans le métabolisme des stéroïdes .

Comparaison Avec Des Composés Similaires

Le sulfate de prastérone est unique dans son double rôle de prohormone et de neurostéroïde. Les composés similaires comprennent :

Déhydroépiandrostérone : Le composé parent du sulfate de prastérone, qui agit également comme une prohormone pour les androgènes et les œstrogènes.

Sulfate d'androsténediol : Un autre ester sulfurique d'un stéroïde, qui a une activité prohormonale similaire.

Sulfate de 7-céto-déhydroépiandrostérone : Une forme oxydée du sulfate de prastérone avec des activités biologiques distinctes.

Le sulfate de prastérone se distingue par sa sulfation spécifique en position C3β, qui influence sa solubilité, sa stabilité et son activité biologique .

Propriétés

IUPAC Name |

[(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O5S/c1-18-9-7-13(24-25(21,22)23)11-12(18)3-4-14-15-5-6-17(20)19(15,2)10-8-16(14)18/h3,13-16H,4-11H2,1-2H3,(H,21,22,23)/t13-,14-,15-,16-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZWCKYRVOZZJNM-USOAJAOKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)OS(=O)(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC=C4[C@@]3(CC[C@@H](C4)OS(=O)(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8040228 | |

| Record name | Prasterone sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8040228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Dehydroepiandrosterone sulfate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001032 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

The low levels of dehydroepiandrosterone sulfate(DHEA-S)is associated with unfavorable levels of several strong cardiovascular disease risk factors, such as lipids and blood pleasure, which are components of the metabolic syndrome, and insulin levels. DHEA-S deficiency is risk factors of obesity and insulin resistance, but it is not clear, whether this possible influence is independent. | |

| Record name | Prasterone sulfate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05804 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

651-48-9, 1099-87-2 | |

| Record name | Dehydroepiandrosterone sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=651-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dehydroepiandrosterone sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000651489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prasterone sulfate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05804 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Prasterone sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8040228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium (3β)-androst-5-en-17-one 3-sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.866 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PRASTERONE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57B09Q7FJR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dehydroepiandrosterone sulfate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001032 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.